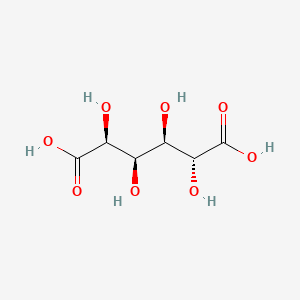

L-glucaric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O8 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m1/s1 |

InChI Key |

DSLZVSRJTYRBFB-AJSXGEPRSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glucaric Acid

Chemical Synthesis Routes

The traditional and most established method for synthesizing glucaric acid is the oxidation of D-glucose using nitric acid. google.com This process, while effective, is known for its harsh reaction conditions and the generation of hazardous nitrogen oxide (NOx) gases. researchgate.net The reaction typically involves treating glucose with concentrated nitric acid, which serves as both the solvent and the oxidizing agent. blogspot.com

The oxidation of glucose with nitric acid is a complex process that proceeds through several intermediate steps. The primary mechanism involves the oxidation of the aldehyde group at the C1 position and the primary alcohol group at the C6 position of the glucose molecule to carboxylic acid groups, forming glucaric acid (also known as saccharic acid). doubtnut.comdoubtnut.comvedantu.com

Table 1: Common By-products in Nitric Acid Oxidation of Glucose

| By-product Name | Chemical Formula |

|---|---|

| Gluconic Acid | C₆H₁₂O₇ |

| 5-Ketogluconic Acid | C₆H₁₀O₇ |

| Tartaric Acid | C₄H₆O₆ |

| Oxalic Acid | C₂H₂O₄ |

Efforts to improve the selectivity and yield of glucaric acid from nitric acid oxidation have focused on modifying reaction conditions and introducing co-catalysts. Research has shown that controlling parameters such as temperature, pressure, and reactant concentrations can influence the product distribution. researchgate.net For instance, carrying out the oxidation at temperatures between 25-40°C and pressures of 1 to 2 bar has been explored. researchgate.net

One approach to enhance the process involves conducting the reaction under an oxygen atmosphere, which allows for a catalytic oxidation process where oxygen acts as the terminal oxidant. nih.gov This modification can potentially reduce the amount of nitric acid required and minimize the formation of NOx gases. Additionally, the use of a computer-controlled reactor can enable better management of the reaction exotherm. nih.gov Some patented methods have reported achieving glucaric acid yields of up to 66.9% by first adding a concentrated ammonia (B1221849) solution before the nitric acid and then adjusting the pH with potassium hydroxide (B78521). google.com Another patent suggests that adding oxygen under pressure can improve nitric acid utilization and reduce the reaction's intensity, potentially leading to yields as high as 85%. google.com

To overcome the environmental and selectivity issues associated with nitric acid oxidation, significant research has been directed towards developing catalytic oxidation processes. These methods typically employ molecular oxygen or hydrogen peroxide as the oxidant under milder reaction conditions. blogspot.comresearchgate.net

Heterogeneous catalysts, particularly those based on supported noble metals such as platinum (Pt), gold (Au), and palladium (Pd), have shown considerable promise for the selective oxidation of glucose to glucaric acid. researchgate.netpolyu.edu.hk These catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse. The reaction is typically carried out in an aqueous solution, requiring the catalysts to be water-tolerant. researchgate.net

The general pathway for this catalytic oxidation involves the initial oxidation of glucose to gluconic acid, which is then further oxidized to glucaric acid. tue.nlresearchgate.net The oxidation of gluconic acid to glucaric acid is often the slower, rate-limiting step in this process. researchgate.net

Table 2: Noble Metal Catalysts for Glucose Oxidation to Glucaric Acid

| Metal | Support | Key Findings |

|---|---|---|

| Platinum (Pt) | Carbon (C) | Can achieve high yields of glucaric acid (up to 74%) under optimized pH and temperature conditions. rsc.org |

| Gold (Au) | Carbon (C), Titania (TiO₂) | Active for glucose oxidation; selectivity can be influenced by particle size and support material. unipd.itresearchgate.net |

| Palladium (Pd) | Alumina (B75360) (Al₂O₃), Carbon (C) | Often used in bimetallic catalysts to improve selectivity and stability. mdpi.commdpi.com |

The design and engineering of noble metal catalysts are crucial for achieving high activity and selectivity for glucaric acid. Key factors include the choice of the metal, the support material, the particle size of the metal nanoparticles, and the use of promoters or bimetallic formulations. polyu.edu.hkresearchgate.net

The support material can significantly influence the catalytic performance by affecting the dispersion and stability of the metal nanoparticles. researchgate.net For instance, activated carbon and various metal oxides like titania and alumina are commonly used supports. researchgate.netresearchgate.netmdpi.com

The size of the metal nanoparticles is another critical parameter. For gold catalysts, it has been observed that smaller nanoparticles can sometimes lead to lower selectivity towards glucaric acid due to the enhanced degradation of the intermediate gluconic acid. researchgate.net

Bimetallic catalysts, such as those combining platinum with copper (PtCu) or gold with bismuth (AuBi), have been developed to enhance catalytic activity and selectivity. researchgate.netresearcher.life The addition of a second metal can modify the electronic properties of the primary catalytic metal, leading to improved performance. For example, PtCu catalysts supported on titania have demonstrated significantly enhanced activity and selectivity for the oxidation of gluconic acid to glucaric acid compared to their monometallic counterparts. researchgate.net Similarly, the addition of bismuth to palladium catalysts can protect the active palladium sites from oxidation. mdpi.com

Catalytic Oxidation Processes

Heterogeneous Catalysis with Noble Metals (e.g., Pt, Au, Pd)

Reaction Conditions and Yield Enhancement (e.g., pH, pressure, temperature)

The efficiency of catalytic oxidation of glucose to glucaric acid is profoundly influenced by reaction conditions such as pH, temperature, and pressure. Optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product.

The pH of the reaction medium plays a critical role in the catalytic process. For instance, using a commercial platinum on carbon (Pt/C) catalyst, a maximum glucaric acid yield of 74% has been achieved under optimized conditions which include an initial pH of 7.2. rsc.org In acidic solutions, gluconic acid is the major product, while highly basic conditions tend to favor the cleavage of C-C bonds, leading to the formation of smaller carboxylic acids and thus reducing the selectivity towards glucaric acid. rsc.org Studies on palladium-based catalysts have also highlighted the significance of pH, with alkaline conditions generally favoring high yields and selectivity. tandfonline.com

Temperature and pressure are also key variables in enhancing the yield of glucaric acid. A study utilizing a Pt-Cu/TiO2 bimetallic catalyst demonstrated a glucaric acid selectivity of approximately 60% under base-free conditions at a temperature of 90°C and an oxygen pressure of 15 bar. researchgate.net For the aforementioned Pt/C catalyst, the optimal temperature and pressure were found to be 80°C and 13.8 bar of O2, respectively. rsc.org It has been observed that high temperatures can lead to a decrease in selectivity for glucaric acid. rsc.org

The interplay between these reaction conditions is complex and catalyst-dependent. The selection of optimal parameters is therefore a critical step in the development of efficient and selective catalytic systems for the production of glucaric acid from glucose.

Table 1: Optimal Reaction Conditions for Glucaric Acid Production with Various Catalysts

| Catalyst | Optimal pH | Optimal Temperature (°C) | Optimal Pressure (bar O₂) | Max. Glucaric Acid Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Pt/C | 7.2 (initial) | 80 | 13.8 | 74% Yield | rsc.org |

| Pt-Cu/TiO₂ | Base-free | 90 | 15 | ~60% Selectivity | researchgate.net |

| Au–Pt/ZrO₂ | Base-free | 100 | 40 (air) | 50% Yield | acs.org |

| Pt1Cu3/TiO₂ | Not specified | 45 | 0.1 | 46% Selectivity | researchgate.net |

Bimetallic Catalyst Systems

Bimetallic catalysts have garnered significant attention in the selective oxidation of glucose to glucaric acid due to their potential for enhanced activity and selectivity compared to their monometallic counterparts. The synergistic effects between the two metals can lead to improved catalytic performance.

One notable example is the Au–Pt bimetallic system. When supported on zirconia (ZrO₂), an Au–Pt catalyst with a 1:1 molar ratio achieved a 50% yield of glucaric acid at complete glucose conversion. acs.org The preparation method and the choice of support material have been shown to strongly influence the catalyst's activity. acs.org The enhanced performance of bimetallic catalysts is often attributed to electronic and geometric interactions between the two metals.

Another effective bimetallic combination is Pt-Cu. A Pt-Cu catalyst supported on titania (TiO₂) exhibited a high glucaric acid selectivity of approximately 60% in a one-step glucose oxidation under base-free conditions. researchgate.net The Pt1Cu3/TiO₂ nanocatalyst, in particular, has shown exceptional activity for the oxidation of both gluconic acid and glucose to glucaric acid, with a reported selectivity of 46% at a relatively low temperature of 45°C and 0.1 MPa of O₂. researchgate.net

The addition of a second metal, such as bismuth (Bi), to a gold catalyst has also been explored. An AuBi/AC (activated carbon) catalyst demonstrated a 31% yield of glucaric acid with 100% glucose conversion. researchgate.net The presence of the second metal can help to limit catalyst deactivation and improve efficiency. researchgate.net

Table 2: Performance of Bimetallic Catalysts in Glucaric Acid Synthesis

| Bimetallic Catalyst | Support | Glucaric Acid Yield/Selectivity | Glucose Conversion | Reference |

|---|---|---|---|---|

| Au–Pt (1:1 molar ratio) | ZrO₂ | 50% Yield | 100% | acs.org |

| Pt-Cu | TiO₂ | ~60% Selectivity | 92% | researchgate.net |

| Pt1Cu3 | TiO₂ | 46% Selectivity | Not specified | researchgate.net |

| AuBi/AC | Activated Carbon | 31% Yield | 100% | researchgate.net |

| AuPt/ZrO₂ | Zirconia | 50% Yield | 100% | rroij.com |

Nitroxide-Mediated Oxidation (e.g., TEMPO-mediated)

Nitroxide-mediated oxidation, particularly using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), presents a highly selective method for the conversion of glucose to glucaric acid. This approach leverages the stable nitroxyl (B88944) radical to catalytically oxidize the primary alcohol group of glucose.

Regioselectivity and Chemoselectivity Principles

The TEMPO-mediated oxidation exhibits high regioselectivity for the primary alcohol group at the C6 position of glucose. This selectivity is attributed to the steric hindrance around the oxoammonium functionality of the active oxidant, which favors the attack on the less hindered primary alcohol over the secondary alcohols. windows.net The reaction proceeds via the oxidation of the primary alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. This method allows for the targeted conversion of the C6 hydroxyl group with high precision. researchgate.net

Oxidant Systems and Reaction Control

The TEMPO-mediated oxidation is a catalytic cycle that requires a primary oxidant to regenerate the active oxoammonium ion species. A common system employs sodium hypochlorite (B82951) (NaClO) as the primary oxidant and sodium bromide (NaBr) as a co-catalyst in an aqueous solution. researchgate.net The reaction is typically conducted under controlled pH conditions, with an optimal range often cited between 10 and 11 for the selective oxidation of primary alcohols in polysaccharides. researchgate.net For the conversion of D-glucose to D-glucaric acid, strongly basic conditions (pH > 11.5) have been shown to result in high yields of over 90%. researchgate.net

The dosage of the oxidant is a critical parameter for controlling the reaction. A study optimizing the TEMPO-mediated oxidation of glucose found that a dosage of 4.23 equivalents of potassium hypochlorite (KClO) per mole of glucose at a pH of 12 and a temperature of 5°C resulted in a glucaric acid yield of 69.22%. acs.org The reaction control is essential to prevent over-oxidation and the formation of byproducts.

Electrochemical Oxidation Strategies

Electrochemical oxidation offers a promising and sustainable alternative for the synthesis of glucaric acid from glucose. This method can be performed under mild conditions and without the need for harsh chemical oxidants.

The electrocatalytic oxidation of glucose to glucaric acid has been investigated using various electrode materials. Noble metals such as gold have been shown to be effective for this conversion. A two-step electrochemical process on a gold electrode has been developed, where glucose is first oxidized to gluconic acid at a lower potential, followed by the oxidation of gluconic acid to glucaric acid at a higher potential. uantwerpen.be This approach allows for controlled oxidation and can achieve high selectivity. For instance, at optimal conditions of pH 11.3 and 5°C, a gluconic acid selectivity of 97.6% was achieved in the first step. The subsequent oxidation to glucaric acid reached a maximum selectivity of 89.5% at an applied potential of 1.1 VRHE. researchgate.net

More recently, non-noble metal-based electrocatalysts have been developed to improve the economic feasibility of the process. Nanostructured nickel-iron oxide (NiFeOx) and nitride (NiFeNx) catalysts have demonstrated high activity and selectivity for the anodic oxidation of glucose. researchgate.netresearchgate.net An electrolytic cell with these catalysts can achieve a faradaic efficiency of 87% and a glucaric acid yield of 83%. researchgate.netresearchgate.net Another study reported the use of a Ta-doped NiFe layered double hydroxide (LDH) electrode, which yielded 72.94% glucaric acid with a faradaic efficiency of 64.3%. acs.org These advancements in electrocatalysis offer a viable pathway for the efficient and environmentally friendly production of glucaric acid.

Biocatalytic and Biotechnological Production Approaches

Biocatalytic and biotechnological methods for producing glucaric acid from glucose are gaining traction as environmentally friendly alternatives to chemical synthesis. These approaches utilize engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to convert glucose into glucaric acid through specific metabolic pathways.

The common biosynthetic pathway introduced into these host organisms involves three key enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh). Ino1, often sourced from S. cerevisiae, converts a glucose derivative into myo-inositol-1-phosphate. MIOX then oxidizes myo-inositol to glucuronic acid, and finally, Udh, typically from Pseudomonas syringae, oxidizes glucuronic acid to glucaric acid. nih.gov

In E. coli, the expression of these heterologous enzymes has successfully led to the production of glucaric acid. Optimization of induction conditions and fed-batch fermentation strategies have been employed to enhance the titer. One study reported a glucaric acid production of 5.24 g/L in a 30 L fed-batch culture of a recombinant E. coli strain. mdpi.com Another engineered E. coli strain was reported to produce 1.13 g/L of glucaric acid from glucose. nih.gov

Saccharomyces cerevisiae has also been extensively engineered for glucaric acid production. Various metabolic engineering strategies have been implemented, including the use of a more stable MIOX from Arabidopsis thaliana and the fusion of MIOX and Udh enzymes to enhance pathway efficiency. nih.govbvsalud.org Downregulation of competing pathways and overexpression of key enzymes have led to significant improvements in glucaric acid titers. One engineered S. cerevisiae strain achieved a titer of 15.6 g/L in a 5-L bioreactor through fed-batch fermentation. asm.org Another study reported a yield of 10.85 g/L in a 5 L fermenter. researchgate.net These biotechnological approaches hold great promise for the sustainable and high-yield production of glucaric acid.

Table 3: Biotechnological Production of Glucaric Acid

| Microorganism | Key Genetic Modifications/Strategies | Glucaric Acid Titer (g/L) | Fermentation Scale | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of Ino1, MIOX, and Udh | 1.13 | Shake flask | nih.gov |

| Escherichia coli | Expression of two Udh genes; fed-batch culture | 5.24 | 30 L tank | mdpi.com |

| Saccharomyces cerevisiae | Fusion of MIOX4 and Udh; downregulation of ZWF1; overexpression of INM1 and ITR1 | 15.6 | 5 L bioreactor | asm.org |

| Saccharomyces cerevisiae | Overexpression of Itr1; fusion of MIOX4 and Udh; down-expression of ZWF1 | 10.85 | 5 L fermenter | researchgate.net |

| Saccharomyces cerevisiae | Delta-sequence integration of miox4 and udh | 6.0 | Fed-batch fermentation | nih.gov |

Enzymatic Synthesis in Cell-Free Systems

Cell-free enzymatic synthesis represents a powerful approach for producing glucaric acid by utilizing isolated and combined enzymes in a controlled in vitro environment. mq.edu.aumq.edu.au This method circumvents the complexities of cellular metabolism, such as competing metabolic pathways and the need to maintain cell viability, allowing for direct manipulation of reaction conditions to maximize product yield. mq.edu.aunih.gov However, challenges related to enzyme stability, cost, and the need for expensive cofactors must be addressed for industrial viability. nih.govmq.edu.au

The construction of a cell-free synthetic pathway for glucaric acid begins with the selection of a suitable substrate and a corresponding cascade of enzymes. A common pathway starts from glucose-1-phosphate (G1P) or sucrose (B13894) and proceeds through several enzymatic steps to yield glucaric acid. nih.govnih.gov

A typical enzymatic cascade involves:

Phosphoglucomutase (PGM) : Converts glucose-1-phosphate to glucose-6-phosphate.

myo-Inositol-1-phosphate synthase (MIPS or Ino1) : Catalyzes the conversion of glucose-6-phosphate into myo-inositol-1-phosphate. nih.gov

myo-Inositol monophosphatase (IMPase) : Dephosphorylates myo-inositol-1-phosphate to produce myo-inositol. nih.gov

myo-Inositol oxygenase (MIOX) : Oxidizes myo-inositol to D-glucuronic acid. This is often a rate-limiting step due to the enzyme's low stability. nih.govasm.org

Uronate dehydrogenase (Udh) : Oxidizes D-glucuronic acid to D-glucaric acid. nih.gov

Enzymes are often sourced from various organisms, including Saccharomyces cerevisiae (Ino1), mice (Mus musculus) (MIOX), and Pseudomonas syringae (Udh), to assemble a novel, non-natural pathway. nih.gov The selection often prioritizes thermostable enzymes to enhance the robustness and longevity of the biocatalytic system. mq.edu.au For instance, a multi-enzyme system was developed to convert sucrose to glucaric acid, incorporating sucrose phosphorylase alongside the core pathway enzymes. nih.gov

Many key enzymes in the glucaric acid pathway, particularly dehydrogenases like Udh, require cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). asm.orgmdpi.com These cofactors are expensive, making their stoichiometric use economically prohibitive for large-scale production. illinois.edu Therefore, efficient cofactor regeneration systems are essential for a viable cell-free process. nih.govillinois.edu

An effective strategy involves integrating an additional enzyme into the cascade that recycles the consumed cofactor. For example, an NADH oxidase (NOX) can be used to regenerate NAD⁺ from NADH, allowing the primary synthesis reaction to continue. nih.gov This not only reduces the cost associated with cofactors but can also help drive the reaction equilibrium towards product formation and prevent the buildup of inhibitory byproducts. illinois.edu The development of closed-loop processes that regenerate consumed cofactors like NAD(P)H is a key focus in making cell-free systems sustainable. ketmarket.euillinois.edu

A significant limitation of cell-free systems is the high cost of enzyme production. nih.gov Enzyme immobilization provides a solution by allowing for the reuse and recycling of biocatalysts, thereby improving process economics. mq.edu.au Enzymes can be attached to solid supports, such as zeolite, which are commercially available and low-cost materials. mq.edu.au

Immobilization can enhance enzyme stability and allows for their use in continuous reactor systems, such as packed-bed reactors. nih.govnottingham.ac.uk A study demonstrated a cell-free system for glucaric acid production where pathway enzymes were co-immobilized onto zeolite. nih.govmq.edu.au This approach not only facilitated enzyme recycling but also maintained enzyme activity. While the productivity of the immobilized system was slightly lower than that with free enzymes, the ability to reuse the biocatalysts presents a major advantage for industrial application. nih.gov

| System Type | Substrate | Key Enzymes | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Non-immobilized (Free) Enzymes | Glucose-1-Phosphate | PGM, MIPS, IMPase, MIOX, Udh | 3.0 | 35.2 | 0.30 | nih.gov |

| Immobilized Enzymes on Zeolite | Glucose-1-Phosphate | PGM, MIPS, IMPase, MIOX, Udh | 1.7 | 20.2 | 0.17 | nih.gov |

| Non-immobilized Multi-enzyme System | Sucrose | SP, PGM, MIPS, IMPase, MIOX, Udh, NOX | 7.3 | N/A | N/A | nih.gov |

Microbial Fermentation Strategies

Microbial fermentation offers an alternative, in vivo approach to glucaric acid production, harnessing the metabolic machinery of microorganisms to convert renewable feedstocks like glucose into the target product. chemistryforsustainability.orgrroij.com This strategy involves genetically engineering microbial hosts to introduce and optimize a synthetic pathway for glucaric acid synthesis. nih.gov

Several microbial hosts have been engineered for glucaric acid production, each with distinct advantages.

Escherichia coli : As a well-characterized model organism, E. coli was one of the first hosts used for demonstrating a synthetic glucaric acid pathway. nih.govresearchgate.netresearchgate.net The pathway typically involves three heterologous enzymes: myo-inositol-1-phosphate synthase (Ino1) from S. cerevisiae, myo-inositol oxygenase (MIOX) from a mammalian source (e.g., mouse), and uronate dehydrogenase (Udh) from P. syringae. nih.govresearchgate.net Initial efforts yielded titers of around 1 g/L from glucose. nih.govresearchgate.net Subsequent work focused on overcoming bottlenecks, particularly the low activity and stability of the MIOX enzyme, through strategies like protein fusion with tags like SUMO (small ubiquitin-related modifier) to enhance stability. asm.orgmit.edu By co-expressing two different Udh enzymes and optimizing fermentation, a titer of 5.24 g/L was achieved from glucuronic acid. mdpi.com

Saccharomyces cerevisiae : This yeast is an attractive host due to its robustness and tolerance to acidic conditions, which can be beneficial as glucaric acid accumulates. rroij.com The synthetic pathway from E. coli has been successfully transferred to S. cerevisiae. nih.gov Metabolic engineering strategies in yeast have focused on increasing the supply of the precursor myo-inositol by deleting the negative regulator OPI1 and overexpressing the myo-inositol transporter Itr1. nih.govasm.orgbvsalud.org A significant improvement was achieved by creating a fusion protein of MIOX and Udh, which increased the efficiency of the conversion of myo-inositol to glucaric acid. asm.orgnih.gov Through a combination of enzyme fusion, multi-copy integration of pathway genes, and metabolic flux optimization, titers have reached as high as 15.6 g/L. asm.orgnih.gov

Pichia pastoris (Komagataella phaffii): This methylotrophic yeast is known for its ability to achieve high cell densities and high levels of protein expression, making it a promising candidate for glucaric acid production. rroij.comnih.gov Researchers have constructed a synthetic pathway in P. pastoris by co-expressing MIOX (from mouse) and Udh (from Pseudomonas putida). nih.govresearchgate.net Fusion expression strategies have also been applied in this host to improve MIOX activity. nih.gov Using a mixed feeding strategy in a fed-batch fermentation, engineered P. pastoris has produced up to 17.6 g/L of glucaric acid. nih.gov

The mode of fermentation is critical for maximizing product titers and productivity. While simple batch fermentation is easy to implement, it can be limited by substrate depletion and the accumulation of toxic byproducts. youtube.com Fed-batch fermentation is a widely used strategy to overcome these limitations and achieve high cell densities and product concentrations. mdpi.com

In this approach, the fermentation is initiated as a batch culture, and then a feeding solution containing the primary carbon source (e.g., glucose) and other essential nutrients is added at a controlled rate. youtube.com This strategy allows for precise control over the microbial growth rate and can prevent the formation of inhibitory metabolites. youtube.com Fed-batch cultivation has been successfully applied to all major microbial hosts for glucaric acid production, consistently leading to significantly higher titers compared to batch cultures. mdpi.comasm.orgnih.gov For example, in an engineered S. cerevisiae strain, optimizing fed-batch conditions in a 5-L bioreactor, including the addition of MgCl₂, increased the glucaric acid titer to 15.6 g/L. nih.govasm.org Similarly, a fed-batch process with mixed substrate feeding for an engineered K. phaffii strain resulted in a titer of 17.6 g/L. nih.gov

| Microorganism | Key Genetic Modifications / Strategy | Substrate(s) | Fermentation Mode | Titer (g/L) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Co-expression of Ino1, MIOX, Udh | Glucose | Batch | >1.0 | nih.govresearchgate.net |

| Escherichia coli | Co-expression of two Udh enzymes | Glucuronic Acid, Glucose | Fed-Batch | 5.24 | mdpi.com |

| Saccharomyces cerevisiae | opi1 deletion, MIOX & Udh expression | Glucose, myo-inositol | Batch | 6.0 | nih.gov |

| Saccharomyces cerevisiae | MIOX4-Udh fusion, ZWF1 downregulation, INM1 & ITR1 overexpression | Glucose, myo-inositol | Shake Flask | 8.49 | asm.orgnih.gov |

| Saccharomyces cerevisiae | MIOX4-Udh fusion, metabolic flux engineering, MgCl₂ addition | Glucose, myo-inositol | Fed-Batch | 15.6 | nih.govasm.orgnih.gov |

| Pichia pastoris | Co-expression of mouse MIOX and Udh, fusion expression | Glucose, myo-inositol | Fed-Batch | 6.61 | nih.govresearchgate.net |

| Komagataella phaffii (P. pastoris) | Codon-optimized UDH, cofactor recycling | myo-inositol, Monosodium glutamate | Fed-Batch | 17.6 | nih.gov |

Substrate Utilization (e.g., Glucose, Myo-inositol, Glucuronic Acid, Sucrose)

The biosynthesis of glucaric acid has been extensively explored, primarily focusing on the D-enantiomer, by engineering various microbial hosts to convert renewable feedstocks into this value-added chemical. These established pathways provide a foundational understanding of substrate conversion applicable to the synthesis of the glucaric acid backbone. The primary substrates utilized include glucose, myo-inositol, glucuronic acid, and sucrose.

Glucose: As a primary feedstock, glucose is converted to D-glucaric acid through multi-step enzymatic pathways constructed in recombinant microorganisms like Escherichia coli and Saccharomyces cerevisiae. asm.org A common synthetic route involves three key heterologous enzymes. asm.orgnih.gov First, myo-inositol-1-phosphate synthase (Ino1), often sourced from Saccharomyces cerevisiae, converts the endogenous metabolite glucose-6-phosphate into myo-inositol-1-phosphate. asm.orgmdpi.com This intermediate is then dephosphorylated to myo-inositol by endogenous phosphatases. nih.gov Subsequently, myo-inositol oxygenase (MIOX), typically from a mouse source, oxidizes myo-inositol to D-glucuronic acid. asm.orgnih.gov In the final step, uronate dehydrogenase (Udh) from bacteria such as Pseudomonas syringae oxidizes D-glucuronic acid to D-glucaric acid. nih.govasm.org Chemical synthesis through the oxidation of glucose using agents like nitric acid or noble metal catalysts is also a method for production, though it can be nonselective. asm.orgnih.govgoogle.com

myo-Inositol: As a key intermediate in the glucose-to-glucaric acid pathway, myo-inositol is also a viable standalone substrate. nih.gov Engineered yeast strains, such as Pichia pastoris, have been developed to produce D-glucaric acid directly from myo-inositol. researchgate.net In these systems, the pathway is shorter, requiring only the expression of MIOX and Udh. researchgate.net Fed-batch cultivation of engineered P. pastoris using both glucose and myo-inositol as carbon substrates has substantially enhanced production, achieving titers as high as 6.61 g/L. researchgate.net The use of myo-inositol can help bypass potential bottlenecks in its endogenous synthesis from glucose, as MIOX has been identified as a rate-limiting enzyme with stability challenges. nih.govnih.gov

Glucuronic Acid: This sugar acid is the direct precursor to glucaric acid in the terminal step of the biosynthetic pathway. nih.gov The conversion is a single enzymatic step catalyzed by uronate dehydrogenase (Udh), which oxidizes the uronic acid to the corresponding aldaric acid-lactone, which then forms glucaric acid. mdpi.comresearchgate.netresearchgate.net Given that glucuronic acid can be produced efficiently on an industrial scale, its use as a substrate offers a more direct and potentially efficient route to glucaric acid. mdpi.com Studies using engineered E. coli expressing Udh from Pseudomonas putida and Pseudomonas syringae have demonstrated the successful production of D-glucaric acid from glucuronic acid, reaching titers of 5.24 g/L in fed-batch cultures. mdpi.comresearchgate.net

Sucrose: As an abundant and low-cost disaccharide, sucrose is an attractive substrate for glucaric acid production. To utilize sucrose, microorganisms are engineered with additional enzymes to break it down and channel it into the central metabolism. In E. coli, this has been achieved by co-expressing genes such as sucrose permease (cscB), invertase (cscA), and D-fructokinase (cscK) along with the core glucaric acid synthesis pathway genes (ino1, miox, udh). nih.govnih.gov This strategy functionally constructs a novel route from sucrose to D-glucaric acid, with reported titers reaching approximately 1.42 g/L in a minimal medium containing sucrose. nih.gov Similarly, Saccharomyces cerevisiae has been engineered to produce glucaric acid from sucrose by introducing different sucrose-metabolizing pathways. aalto.fi

Table 1: Examples of Microbial D-Glucaric Acid Production from Various Substrates

Microorganism Substrate(s) Key Enzymes Expressed Reported Titer Reference Escherichia coli Glucose Ino1, MIOX, Udh >1 g/L asm.org Pichia pastoris Glucose and myo-inositol MIOX, Udh 6.61 g/L mdpi.com Escherichia coli myo-inositol SUMO-MIOX fusion, Udh 5.52 g/L [5, 8] Escherichia coli Glucuronic Acid Udh (from P. putida and P. syringae) 5.24 g/L asm.org Saccharomyces cerevisiae Glucose and myo-inositol MIOX4-Udh fusion, INM1, ITR1 15.6 g/L researchgate.net Escherichia coli Sucrose cscB, cscA, cscK, ino1, miox, udh, suhB ~1.42 g/L mdpi.com Saccharomyces cerevisiae Sucrose Sucrose phosphorylase, GA pathway genes ~30 mg/L nih.gov

Stereoselective Synthesis and Enantiomeric Considerations

The synthesis of specific stereoisomers of glucaric acid is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. This section focuses on the synthesis of L-glucaric acid and the stereochemical relationships between related sugar acids.

Synthesis of this compound/Lactone (e.g., L-Glucaro-1,4-lactone)

While the bulk of research has centered on D-glucaric acid, methods for synthesizing other stereoisomers, which can inform the synthesis of this compound, have been described. For instance, the synthesis of L-idaro-1,4-lactone, a C-5 epimer of L-glucaro-1,4-lactone, has been achieved through distinct chemical routes. nih.gov

One reported method involves the epimerization of monopotassium D-glucarate . This process, achieved by refluxing in an aqueous barium hydroxide solution, alters the stereochemistry at a specific carbon center to yield a different diastereomer. nih.gov A second approach is the oxidation of L-iditol by heating it in dilute nitric acid. nih.gov This reaction directly creates the L-idaric acid scaffold from its corresponding sugar alcohol. Following synthesis, the L-idaroic acid is converted to its lactone form, L-idaro-1,4-lactone, through heat-driven dehydration in an aqueous solution at a low pH. nih.gov These methods highlight chemical strategies that can manipulate the stereochemistry of aldaric acids to produce specific, less common isomers like those in the L-series.

Stereochemical Relationships (e.g., D-Glucaric Acid and L-Gularic Acid)

The stereochemical relationship between different aldaric acids is defined by the configuration of their chiral centers. D-Glucaric acid and L-Gularic acid are enantiomers . nih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This means that L-Gularic acid has the opposite configuration at every chiral center compared to D-Glucaric acid.

Due to this relationship, L-Gularic acid is also referred to as this compound in some contexts, as it is the direct mirror image of the D-form. nih.gov This enantiomeric relationship means they share identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, such as enzymes. The synthesis of L-gularic acid would, therefore, constitute the synthesis of this compound. This is distinct from diastereomers, such as D-glucaric acid and L-idaric acid (a C-5 epimer), which have different physical properties and are not mirror images of each other.

Biological Pathways and Metabolic Engineering for Glucaric Acid Production

Native Biosynthetic Routes and Occurrence

While L-glucaric acid is a naturally occurring compound, its biosynthesis in native organisms is often complex and not fully elucidated. rroij.com The primary recognized pathways exist in mammalian and plant cells. rroij.commdpi.com

In mammals, glucaric acid is an end-product of the D-glucuronic acid pathway, which is a significant route for the metabolism of glucose and the detoxification of various substances. google.commit.edu This pathway involves a series of more than ten enzymatic conversions. mdpi.commdpi.com Similarly, plants are known to produce glucaric acid, where it is also considered a product of nucleotide sugar metabolism. google.com However, the direct transfer of these lengthy native pathways into microbial hosts for industrial production is challenging due to the large number of heterologous enzymes that would need to be expressed. mdpi.com

The central precursor for glucaric acid biosynthesis in native systems is D-glucuronic acid. wikipedia.org In the D-glucuronic acid pathway, glucose-6-phosphate is isomerized and oxidized to form UDP-glucuronic acid. This activated form of glucuronic acid can then be converted to D-glucuronic acid, which is subsequently oxidized to D-glucaric acid. wikipedia.org The final oxidation step from D-glucuronic acid to D-glucaric acid is catalyzed by uronate dehydrogenase. google.com

Engineered Biosynthetic Pathways in Host Organisms

To overcome the complexities of native pathways, researchers have developed synthetic biosynthetic routes for glucaric acid production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netasm.org These engineered pathways are typically shorter and more efficient. mdpi.com

A common strategy involves a three-step pathway starting from glucose. nih.gov

Glucose-6-phosphate is converted to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (encoded by the INO1 gene), often sourced from Saccharomyces cerevisiae. nih.govasm.org

myo-inositol-1-phosphate is then dephosphorylated by endogenous phosphatases to produce myo-inositol . nih.govasm.org

myo-inositol is oxidized to D-glucuronic acid by myo-inositol oxygenase (encoded by the MIOX gene), typically from a mammalian source like mice or the plant Arabidopsis thaliana. nih.govasm.orgnih.gov

Finally, D-glucuronic acid is oxidized to D-glucaric acid by uronate dehydrogenase (encoded by the Udh gene) from bacteria such as Pseudomonas syringae. researchgate.netnih.govasm.org

The successful production of glucaric acid in host organisms like E. coli and S. cerevisiae relies on the stable and high-level expression of heterologous genes. researchgate.netaalto.fi The key enzymes, INO1, MIOX, and Udh, are sourced from different organisms and introduced into the host. researchgate.netasm.org For instance, a foundational study co-expressed S. cerevisiae INO1, mouse MIOX, and P. syringae Udh in E. coli to establish a functional synthetic pathway for glucaric acid production from glucose. researchgate.netasm.org The choice of expression vectors, such as high-copy number plasmids, and the optimization of codon usage for the host organism are critical for achieving significant product titers. google.comdtic.mil

A significant bottleneck in the engineered pathway is often the activity of myo-inositol oxygenase (MIOX). researchgate.netnih.govasm.orgnih.gov This enzyme is frequently identified as the rate-limiting step due to its low stability and activity, leading to the accumulation of the intermediate myo-inositol. nih.govasm.orgnih.govnih.gov To address this, various protein engineering strategies have been employed. These include:

Directed evolution to generate MIOX variants with improved performance. rroij.com

Fusion tags , such as the small ubiquitin-like modifier (SUMO), have been shown to enhance the stability and soluble expression of MIOX. asm.orgnih.govnih.govmit.edu

Bioprospecting for new MIOX homologues from different organisms that may exhibit higher intrinsic activity or stability. nih.gov For example, a MIOX from Talaromyces marneffei showed a 44% increase in specific glucaric acid titer compared to the commonly used Arabidopsis thaliana variant. nih.gov

Increasing the availability of the precursor myo-inositol is another crucial aspect of optimizing glucaric acid production. nih.gov Strategies to enhance the flux towards and supply of myo-inositol include:

Overexpression of key genes in the myo-inositol synthesis pathway, such as INO1 . aalto.finih.gov

Downregulation of competing pathways . For example, reducing the activity of phosphofructokinase (Pfk), a key enzyme in glycolysis, can redirect carbon flux from glycolysis towards myo-inositol and subsequently glucaric acid production. nih.gov

Optimization of transport . Overexpressing the major myo-inositol transporter, encoded by the ITR1 gene in yeast, can enhance the uptake of externally supplied myo-inositol. nih.gov

Co-feeding of myo-inositol along with the primary carbon source, like glucose, has been shown to significantly boost glucaric acid titers. aalto.finih.govresearchgate.net

Advanced Metabolic Engineering Strategies

Advanced metabolic engineering strategies have been pivotal in enhancing the production of this compound in various microbial hosts. These strategies involve precise genetic modifications to redirect metabolic flux, improve enzyme efficiency, and optimize pathway performance.

To channel more carbon from central metabolism towards the this compound pathway, researchers have employed gene knockdown and deletion strategies to block competing pathways. Key targets for these modifications include genes at major branch points of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), as well as genes involved in the catabolism of glucaric acid and its precursors.

pgi and zwf Deletion: The deletion of pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase) in E. coli is a common strategy. mit.edunih.gov Deleting pgi blocks the main entry into glycolysis, forcing glucose-6-phosphate (G6P) to be metabolized through the PPP. mit.edunih.gov Simultaneously deleting zwf, the first committed step of the PPP, leads to an accumulation of G6P, the direct precursor for myo-inositol synthesis. mit.edunih.govpnas.org This dual deletion effectively eliminates the cells' ability to use glucose for biomass formation, thereby increasing its availability for the glucaric acid pathway. mit.edu Strains with these deletions have shown a significant increase in glucaric acid yield when supplemented with an alternative carbon source like glycerol (B35011) or arabinose. mit.edunih.gov One study reported a nine-fold increase in the yield of D-glucaric acid on glucose in an E. coli Δpgi Δzwf mutant strain supplemented with glycerol. nih.gov

pfk Knockdown: The knockdown of phosphofructokinase (pfk), another key glycolytic enzyme, has also proven effective. A dynamically controlled knockdown of Pfk activity at the appropriate time during fermentation improved glucaric acid titers by up to 42%. researchgate.net This strategy allows for an initial growth phase before redirecting carbon flux towards the desired product. researchgate.net

uxaC and gudD Deletion: To prevent the degradation of the glucaric acid pathway intermediate, D-glucuronic acid, and the final product, D-glucaric acid, genes involved in their catabolism are often deleted. mit.edupnas.org In E. coli, uxaC (encoding uronate isomerase) and gudD (encoding glucarate (B1238325) dehydratase) are knocked out to prevent the loss of these valuable molecules. mit.edupnas.orgnih.gov Deletion of these genes has been shown to improve final glucaric acid titers. pnas.orgnih.govasm.org

opi1 Deletion in S. cerevisiae: In Saccharomyces cerevisiae, the OPI1 gene, which encodes a repressor of inositol (B14025) biosynthesis, is a target for deletion. asm.orgresearchgate.net Deleting OPI1 leads to the constitutive expression of genes like INO1, enhancing the synthesis of myo-inositol, a key precursor. asm.orgresearchgate.net

The following table summarizes the impact of various gene knockdown and deletion strategies on this compound production.

| Gene Target | Organism | Strategy | Outcome | Reference |

| pgi, zwf | E. coli | Deletion | Increased G6P pool, 9-fold increase in yield on glucose with glycerol co-feed. | mit.edunih.gov |

| pfk | E. coli | Knockdown | Up to 42% improvement in glucaric acid titers. | researchgate.net |

| uxaC, gudD | E. coli | Deletion | Prevents product and intermediate degradation, leading to higher titers. | mit.edupnas.orgnih.gov |

| ZWF1 | S. cerevisiae | Downregulation | Increased glucaric acid titer by 22.4% by redirecting G6P flux. | nih.govasm.org |

| opi1 | S. cerevisiae | Deletion | Enhanced myo-inositol synthesis. | asm.orgresearchgate.net |

To overcome challenges related to pathway efficiency, such as low flux due to dilute concentrations of intermediates or competition for intermediates by other enzymes, synthetic scaffolds and fusion proteins are employed. These strategies aim to co-localize pathway enzymes, thereby increasing the effective concentration of substrates around the enzymes and facilitating substrate channeling.

Synthetic Protein Scaffolds: Synthetic scaffolds are engineered proteins containing multiple protein-protein interaction domains. nih.govmit.eduwpmucdn.com Each domain specifically recruits a pathway enzyme that has been tagged with a corresponding ligand. mit.eduwpmucdn.com By assembling the enzymes of the glucaric acid pathway onto a single scaffold, the local concentration of the intermediate, myo-inositol, is increased around the subsequent enzyme, myo-inositol oxygenase (MIOX). nih.govmit.edu This strategy has been shown to directly increase the specific activity of MIOX and resulted in an approximately 5-fold improvement in glucaric acid titers compared to a non-scaffolded control. nih.govmit.edu The stoichiometry of the enzymes on the scaffold can be modulated by varying the number of interaction domains, allowing for fine-tuning of the pathway. mit.edu

Fusion Proteins: Another approach to enzyme co-localization is the creation of fusion proteins. asm.orgnih.govresearchgate.net In this strategy, two or more enzymes are physically linked together by a peptide linker. For glucaric acid production in Saccharomyces cerevisiae, the key enzymes MIOX4 and uronate dehydrogenase (Udh) have been fused. asm.orgnih.govresearchgate.net A strain expressing a MIOX4-Udh fusion protein linked by the peptide (EA3K)3 showed a 5.7-fold higher glucaric acid production compared to the expression of the free enzymes. asm.orgnih.govasm.org This enhancement is attributed to the increased efficiency of converting myo-inositol to glucaric acid. nih.gov Fusing MIOX with a Small Ubiquitin-like Modifier (SUMO) tag has also been shown to increase its solubility, stability, and activity, leading to a 75% increase in glucaric acid production from myo-inositol. mit.eduresearchgate.netnih.gov

The table below details examples of synthetic scaffolds and fusion proteins used in this compound production.

| Strategy | Enzymes Involved | Host Organism | Key Finding | Reference |

| Synthetic Protein Scaffold | Ino1, MIOX, Udh | E. coli | ~5-fold improvement in product titer over non-scaffolded control. | nih.govmit.edu |

| Fusion Protein (MIOX4-Udh) | MIOX4, Udh | S. cerevisiae | 5.7-fold higher glucaric acid production compared to free enzymes. | asm.orgnih.govasm.org |

| Fusion Protein (SUMO-MIOX) | MIOX | E. coli | 75% increase in production from myo-inositol due to enhanced MIOX stability and solubility. | mit.eduresearchgate.netnih.gov |

The performance of the heterologous glucaric acid pathway is often limited by the activity and stability of its enzymes, particularly myo-inositol oxygenase (MIOX). mit.eduresearchgate.netnih.gov Directed evolution is a powerful technique used to engineer enzymes with improved properties. This process involves generating a library of enzyme variants through random mutagenesis, followed by screening or selection for mutants with enhanced characteristics.

The following table highlights key results from the directed evolution of enzymes for this compound production.

| Enzyme | Host Organism | Method | Improvement | Reference |

| MIOX | E. coli | Directed Evolution & Biosensor Screening | D82Y mutant: 3.8-fold higher activity; S173N mutant: 2.7-fold higher activity. | nih.gov |

| MIOX | E. coli | Directed Evolution | Isolated a DNA fragment that increased production by 65%. | mit.edu |

In the this compound pathway, myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh) are the key heterologous enzymes. researchgate.netnih.gov Initial studies demonstrated that the co-expression of all three enzymes was necessary to achieve significant glucaric acid production, with titers exceeding 1 g/L. researchgate.netnih.gov The activity of MIOX was identified as a rate-limiting step. researchgate.netresearchgate.net

Further strategies have focused on optimizing the expression levels of these enzymes. In Saccharomyces cerevisiae, overexpressing INM1 (encoding inositol monophosphatase) and ITR1 (encoding an inositol transporter) along with the downregulation of ZWF1 led to a significant increase in glucaric acid production, reaching 8.49 g/L in shake flasks and 15.6 g/L in a fed-batch bioreactor. asm.orgnih.gov High-copy delta-sequence integration of miox4 into the S. cerevisiae genome also increased its expression level and stability, resulting in an eight-fold increase in glucaric acid titer compared to episomal expression. researchgate.net

The table below provides examples of enzyme overexpression strategies and their impact on this compound production.

| Overexpressed Gene(s) | Host Organism | Impact on Production | Reference |

| Ino1, MIOX, Udh | E. coli | Enabled production of >1 g/L glucaric acid. | researchgate.netnih.gov |

| INM1, ITR1 | S. cerevisiae | Increased glucaric acid titer to 8.49 g/L in shake flasks and 15.6 g/L in a bioreactor. | asm.orgnih.gov |

| miox4 (delta-sequence integration) | S. cerevisiae | ~8-fold increase in titer compared to episomal expression. | researchgate.net |

Systems Biology and Omics Approaches in Metabolic Engineering

Systems biology provides a holistic view of the cellular processes affected by genetic modifications, moving beyond the optimization of a single pathway. By integrating high-throughput 'omics' data—such as genomics, transcriptomics, proteomics, and metabolomics—with computational modeling, a more comprehensive understanding of the host cell's physiology can be achieved. mdpi.comnih.govpnas.org

Multi-omics Analysis: In the context of producing chemicals like glutaric acid, a close relative of glucaric acid, multi-omics analyses have been used to obtain a comprehensive picture of the host strain. pnas.org This allows for the identification of novel gene targets for manipulation to increase product flux. pnas.org For instance, metabolomic and transcriptomic co-responses to low-nitrogen stress in rice identified glucaric acid as one of the metabolites with altered abundance, suggesting its role in broader metabolic adjustments. mdpi.com

Computational Modeling: Computational approaches, such as in silico molecular systems biology analysis, can be used to understand the effect of compounds like D-glucaric acid on cellular pathways. mdpi.comnih.gov Such models can predict the effects of genetic perturbations and guide the rational design of metabolic engineering strategies. mdpi.comnih.gov

Biosensor-Based Dynamic Regulation: The development of biosensors for pathway intermediates, such as myo-inositol, allows for dynamic regulation of gene expression. nih.gov A layered control strategy combining a myo-inositol biosensor with a quorum sensing system has been used to balance intermediate production and consumption and to decouple cell growth from glucaric acid production. nih.gov This sophisticated approach avoids competition with essential pathways like glycolysis and resulted in a 5-fold increase in glucaric acid titer. nih.gov

The integration of these systems-level approaches is crucial for identifying non-obvious targets for engineering, understanding complex regulatory networks, and developing robust and efficient microbial cell factories for this compound production. osti.gov

Advanced Applications of Glucaric Acid and Its Derivatives in Non Clinical Domains

Polymer and Materials Science Precursors

The utility of L-glucaric acid as a precursor in polymer and materials science is a rapidly expanding field of research. Its derivatives are being explored for the creation of novel bio-based polymers with enhanced properties.

This compound is a promising renewable substitute for adipic acid in the production of bio-based nylons. Adipic acid is a key component in the synthesis of Nylon 6,6, a widely used engineering thermoplastic. The production of adipic acid from petrochemical sources, however, raises environmental concerns. This compound can be converted into adipic acid through a dehydroxylation process, offering a more sustainable route to nylon production. Furthermore, glucaric acid can be directly used to produce novel nylons. For instance, the polymerization of a salt formed from a diamine and glucaric acid can yield polyamides. The resulting bio-nylons exhibit comparable or even enhanced properties, such as improved thermal stability and moisture absorption, when compared to their petroleum-based counterparts.

Table 1: Comparison of Adipic Acid and this compound as Nylon Precursors

| Feature | Adipic Acid | This compound |

| Source | Petroleum-based | Renewable (from glucose) |

| Chemical Formula | C6H10O4 | C6H10O8 |

| Key Functional Groups | Two carboxylic acids | Two carboxylic acids, four hydroxyl groups |

| Nylon Synthesis Route | Polycondensation with a diamine | Direct polycondensation or via conversion to adipic acid/other monomers |

| Environmental Impact | Higher carbon footprint | Lower carbon footprint, potential for greener synthesis |

The presence of hydroxyl groups in the backbone of this compound allows for the synthesis of hydroxylated polyamides and polyesters with unique properties. These functional groups can serve as sites for further chemical modifications, enabling the tuning of polymer characteristics such as hydrophilicity, biodegradability, and flame retardancy. The direct polycondensation of glucaric acid with diamines or diols leads to the formation of these functionalized polymers. The resulting hydroxylated polyamides, for example, have shown potential as novel engineering plastics and fibers with improved dyeability and moisture management.

This compound serves as a precursor for the production of 2,5-furandicarboxylic acid (FDCA), a key building block for the bio-based polyester, polyethylene (B3416737) furanoate (PEF). PEF is considered a promising alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET) used in beverage bottles and food packaging. The conversion of glucaric acid to FDCA involves a series of dehydration and oxidation reactions. The resulting PEF exhibits superior barrier properties to gases like carbon dioxide and oxygen compared to PET, potentially extending the shelf life of packaged products.

The incorporation of this compound and its derivatives as additives can enhance the performance of various resins and fibers. For instance, glucaric acid can act as a crosslinking agent in epoxy resins, improving their thermal and mechanical properties. Its salts, such as potassium hydrogen glucarate (B1238325), have been explored as nucleating agents in polypropylene, leading to faster crystallization rates and improved mechanical strength. In the context of fibers, the addition of glucaric acid derivatives can improve flame retardancy and antistatic properties.

Industrial Chemical Applications

Beyond polymers, this compound finds utility in various industrial chemical formulations, primarily due to its excellent chelating ability.

This compound and its salts are effective chelating agents, capable of sequestering metal ions such as calcium and magnesium in hard water. This property makes them valuable components in detergent formulations, where they act as builders to enhance cleaning performance by preventing the deactivation of surfactants by hard water ions. Unlike traditional phosphate-based builders, which can cause eutrophication of water bodies, glucaric acid is readily biodegradable and environmentally benign. Its performance as a chelating agent is comparable to that of commonly used builders like sodium tripolyphosphate (STPP) and ethylenediaminetetraacetic acid (EDTA) under certain conditions.

Table 2: Chelating Performance of this compound Compared to Other Builders

| Chelating Agent | Chemical Family | Biodegradability | Performance in Hard Water |

| This compound | Polyhydroxy dicarboxylic acid | High | Good |

| Sodium Tripolyphosphate (STPP) | Phosphate (B84403) | Low | Excellent |

| Ethylenediaminetetraacetic acid (EDTA) | Aminopolycarboxylic acid | Low | Excellent |

| Citric Acid | Hydroxy tricarboxylic acid | High | Moderate |

Additives in Construction Materials (e.g., Cement Corrosion Inhibitor)

Glucaric acid and its salts are recognized for their role as effective additives in construction materials, particularly in cement and concrete formulations. rroij.comrroij.com Their primary function in this capacity is as a corrosion inhibitor, protecting reinforcing steel from degradation. rroij.compolarismarketresearch.com The use of carboxylic acids like D-saccharic acid (an isomer of glucaric acid) is a known strategy for inhibiting corrosion in concrete. researchgate.net

The application of glucaric acid as a corrosion inhibitor is a key driver for its market growth. polarismarketresearch.com Research has also shown that related sugar acids and their derivatives, produced from feedstocks like corn stover, can serve as effective cement retarders. ecust.edu.cn This function allows for a longer time to lay concrete and helps manage the heat of hydration, which is crucial for large-scale projects to avoid cracking. wikipedia.org

Interactive Data Table: Properties of Glucaric Acid as a Construction Additive

| Feature | Description | Research Finding | Source Index |

| Primary Function | Corrosion Inhibitor | Protects steel reinforcement within concrete from corrosion. | rroij.com, polarismarketresearch.com, researchgate.net |

| Secondary Function | Cement Retarder | Slows cement hydration reactions, delaying setting time. | wikipedia.org, ecust.edu.cn |

| Economic Impact | Market Driver | Growing use in construction is a significant factor in the expanding glucaric acid market. | polarismarketresearch.com |

| Source Material | Bio-based | Can be produced from renewable biomass like corn stover. | ecust.edu.cn |

Coatings and Paint Industry Applications

In the coatings and paint industry, this compound serves as a valuable component that can enhance the properties of various products. rroij.comrroij.comkalioninc.com It is used in the formulation of adhesives and coatings, contributing to improved performance and sustainability. polarismarketresearch.com

Research has demonstrated that incorporating bio-based glucaric acid as an additive can significantly improve the mechanical properties of materials like polyvinyl alcohol (PVA). kalioninc.com As a novel anti-plasticizer, glucaric acid has been shown to nearly triple the tensile strength and double the modulus of PVA fibers, which have applications in paints, detergents, and other products. kalioninc.com This enhancement of chemical and mechanical properties makes glucaric acid a compound of interest for developing advanced, bio-friendly coatings and polymers. kalioninc.com

Interactive Data Table: Glucaric Acid in Coatings

| Application Area | Effect of Glucaric Acid | Investigated For | Source Index |

| Polymer Additive | Enhances mechanical properties (tensile strength, modulus). | Polyvinyl Alcohol (PVA) fibers. | kalioninc.com |

| General Coatings | Improves chemical properties and enhances sustainability. | General coatings and adhesives. | kalioninc.com, polarismarketresearch.com |

| Industry Use | Listed as a key application area for the chemical. | Paint and coatings industry. | rroij.com, rroij.com |

Water Treatment Applications

Glucaric acid is a highly effective chemical for industrial water treatment, primarily used for preventing corrosion and managing mineral scale. kalioninc.com Its utility in this field is attributed to its function as a chelating agent. rsc.org It effectively binds with divalent ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common causes of scale in water systems. rsc.org This chelating ability makes it a suitable replacement for phosphates in detergents and a potent corrosion inhibitor in cooling towers and boilers. rsc.org

The chelating power of glucaric acid and related sugar acids is notable, especially in alkaline solutions, where it can surpass traditional agents like EDTA and NTA. atamanchemicals.comjungbunzlauer.com Furthermore, glucaric acid is readily biodegradable, offering an environmentally friendly alternative for water treatment applications. atamanchemicals.comjungbunzlauer.com Its salts, such as zinc glucarate, also exhibit corrosion-inhibiting properties, and their effectiveness can be enhanced when combined with other agents like borates. google.com

Interactive Data Table: Functional Comparison of Chelating Agents in Water Treatment

| Agent | Primary Function | Key Advantages | Environmental Profile | Source Index |

| Glucaric Acid | Corrosion Inhibition, Chelation | Effective for Ca²⁺ & Mg²⁺ ions, powerful in alkaline solutions. | Readily biodegradable. | rsc.org, kalioninc.com, atamanchemicals.com |

| Gluconic Acid | Chelation, Scale Prevention | Strong chelating power, dissolves mineral deposits. | Readily biodegradable (98% after 2 days). | atamanchemicals.com, jungbunzlauer.com, sigmaaldrich.com |

| EDTA / NTA | Chelation | Commonly used standard. | Less biodegradable compared to sugar acids. | atamanchemicals.com, jungbunzlauer.com |

Green Chemistry and Sustainability Considerations

The production and use of this compound align with several principles of green chemistry, particularly in the reduction of hazardous waste and the use of renewable resources. This positions it as a sustainable alternative to petroleum-derived chemicals.

Reduction of Polluting Waste in Production

The traditional method for synthesizing glucaric acid involves the oxidation of glucose using nitric acid. rroij.comresearchgate.net This process, while effective, poses significant environmental challenges, including the generation of polluting nitrogen oxide (NOx) gases, which are potent greenhouse gases. rsc.orgresearchgate.net The nitric acid route is also expensive and can result in low yields due to non-selective side reactions. rsc.org For every kilogram of glucaric acid produced via this method, an estimated 0.85 kg of nitric acid waste is generated. rsc.org

To address these drawbacks, more sustainable production routes are being actively developed:

Biocatalysis and Fermentation: Microbial fermentation presents a green alternative that operates under mild conditions (e.g., 30°C and neutral pH) and avoids the creation of toxic waste streams. rsc.orgmdpi.com This biological pathway offers high selectivity and is considered more environmentally friendly. rsc.orgmdpi.com

Heterogeneous Catalytic Oxidation: This method uses catalysts, often based on noble metals like platinum, with oxygen as a green oxidant. rroij.comrsc.org A techno-economic analysis comparing this route to the nitric acid method found that heterogeneous catalysis could achieve a 22% lower environmental impact. researchgate.net

Electrochemical Oxidation: This process is also considered environmentally friendly as it avoids hazardous chemicals and does not require high-pressure conditions. rroij.com However, its application is currently limited by challenges in scaling up for bulk manufacturing. rroij.com

Interactive Data Table: Comparison of Glucaric Acid Production Methods

| Production Method | Oxidant | Key Advantages | Key Disadvantages | Source Index |

| Nitric Acid Oxidation | Nitric Acid | Established chemical process. | High pollution (NOx), low selectivity, hazardous waste. | rsc.org, researchgate.net |

| Biocatalysis/Fermentation | (Enzymatic) | Mild conditions, high selectivity, low toxic waste. | Can be slow, separation from broth can be complex. | rsc.org, mdpi.com, rroij.com |

| Heterogeneous Catalysis | Oxygen (O₂) | Lower environmental impact, green oxidant. | Often requires noble metal catalysts, can require high pressure. | rroij.com, rsc.org, researchgate.net |

| Electrochemical Oxidation | (Anodic) | Avoids hazardous chemicals, controllable. | Difficult to scale up for bulk production. | rroij.com |

Utilization of Renewable Biomass Feedstocks

A cornerstone of glucaric acid's sustainability profile is its production from renewable biomass. researchgate.net The primary starting material is glucose, an abundant and low-cost monomer that can be sourced from a wide variety of non-fossil feedstocks. rroij.comresearchgate.net This moves away from dependence on petroleum and utilizes agricultural and waste resources.

The feedstocks for glucose production are diverse and increasingly focus on non-food sources to avoid competition with food supplies: rroij.com

Starch-Based Biomass: This includes materials like corn starch and potato waste. srce.hrosti.govresearchgate.net Hydrolysates from these sources have been successfully used in fermentation processes to yield glucaric acid. srce.hr

Lignocellulosic Biomass: This is a major area of research and includes non-edible plant matter. The primary challenge lies in the efficient breakdown (depolymerization) of its complex structure into simple sugars. rroij.comnih.gov A variety of lignocellulosic materials have been investigated for glucaric acid production, including:

Corn stover ecust.edu.cnresearchgate.net

Miscanthus sacchariflorus (a perennial grass) nih.govacs.org

Waste paper nii.ac.jp

Sugarcane and beet molasses researchgate.net

Fruit and agricultural waste osti.govresearchgate.net

The ability to convert diverse, low-cost biomass into a high-value chemical like glucaric acid is a key element of developing a sustainable bio-refinery model. nih.govauburn.edu

Interactive Data Table: Investigated Biomass Feedstocks for Glucaric Acid Production

| Biomass Category | Specific Feedstock | Type of Process | Source Index |

| Starch-Based | Corn Starch | Fermentation, Enzymatic Hydrolysis | srce.hr, researchgate.net |

| Potato Peels | Enzymatic Hydrolysis, Fermentation | osti.gov | |

| Lignocellulosic | Corn Stover | Catalytic Oxidation, Fermentation | researchgate.net, ecust.edu.cn |

| Miscanthus sacchariflorus | TEMPO-mediated Oxidation | nih.gov, acs.org | |

| Waste Office Paper | Enzymatic Hydrolysis, Fermentation | nii.ac.jp | |

| Sugarcane/Beet Molasses | Fermentation | researchgate.net | |

| Fruit Waste | Fermentation | osti.gov |

Analytical Methodologies for Glucaric Acid and Pathway Intermediates

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of L-glucaric acid and its precursors. The choice of technique is often dictated by the complexity of the sample matrix and the specific analytical requirements, such as resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the quantification of this compound in fermentation broths and other biological samples. nih.gov A common approach involves the use of an Aminex HPX-87H column, which is well-suited for the separation of organic acids. nih.govnih.gov In a typical setup, a sulfuric acid solution (e.g., 5 mM) is used as the isocratic mobile phase. nih.gov Detection is often achieved using a refractive index (RI) detector, which is a universal detector for non-chromophoric compounds like glucaric acid. nih.gov To enhance specificity, a diode array detector can be used simultaneously, monitoring at a low wavelength such as 210 nm. nih.gov

For more complex separations, such as distinguishing between various glucose-derived acids and their lactones, specialized columns and methods have been developed. For instance, a method utilizing a combination of an SB-Aq column and an amino column has been reported for the qualitative and quantitative analysis of a mixture containing gluconic acid, glucuronic acid, glucaric acid, and glucaric acid 1,4-lactone. google.com The SB-Aq column can effectively separate glucaric acid-1,4-lactone from the other acids. google.com

A study on the determination of D-glucaric acid in human urine employed an isocratic HPLC method with pretreatment using a boronic acid gel to remove interferences like L-ascorbic acid and D-glucuronic acid. researchgate.net This method demonstrated a detection limit of 10 microM D-glucaric acid. researchgate.net

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Aminex HPX-87H (300 mm × 7.8 mm) nih.gov | Agilent SB-Aq (4.6mm×250mm, 5μm) google.com |

| Mobile Phase | 5 mM Sulfuric Acid nih.gov | 0.025mol/L KH₂PO₄ (pH 2.5) google.com |

| Flow Rate | 0.6 mL/min nih.gov | Not specified |

| Temperature | 30 °C nih.gov | Not specified |

| Detector | Refractive Index (RI) nih.gov | Not specified |

| Injection Volume | 30 µL nih.gov | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of this compound, but it requires a derivatization step to increase the volatility of the polar analyte. researchgate.netnih.govoup.com A common derivatization procedure involves silylation, where hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netoup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) are frequently used for this purpose. researchgate.netnih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as a DB-5HT or DB-624. nih.govmdpi.com The separated components are subsequently ionized and detected by a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification. researchgate.netnih.gov GC-MS methods can be highly sensitive, with reported limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range. researchgate.netnih.gov For instance, one method reported an estimated LOD for glucuronolactone (B27817) (a related compound) ranging from 0.006 ppm to 0.14 ppm. researchgate.netnih.gov

To prevent issues like enolization, a methoximation step using reagents like methoxyamine hydrochloride in pyridine (B92270) can be performed prior to silylation. mdpi.com This two-step derivatization is particularly useful for complex mixtures containing keto acids, organic acids, and alcohols. mdpi.com

Mixed-Mode High-Performance Liquid Chromatography (e.g., HILIC/WAX)

A significant challenge in analyzing biosynthetic pathways is the simultaneous quantification of structurally diverse intermediates, which can range from neutral sugars to phosphorylated and carboxylated compounds. Mixed-mode chromatography, which combines multiple retention mechanisms in a single column, provides a powerful solution. researchgate.netnih.govchromatographyonline.com For glucaric acid pathway analysis, a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Weak Anion Exchange (WAX) has proven particularly effective. researchgate.netnih.gov

This technique, referred to as MM HILIC/WAX, allows for the separation of this compound and key intermediates like myo-inositol, glucose-1-phosphate, glucose-6-phosphate, inositol-1-phosphate, and glucuronic acid in a single run. researchgate.netnih.gov The separation is typically achieved using isocratic mobile phase conditions, and detection can be performed with a universal detector like a refractive index (RI) detector. researchgate.netnih.gov This method has been shown to have good repeatability, precision, and accuracy. nih.gov One study reported detection and quantitation limits of 1.5–2 mM and 577 mM, respectively, and successfully applied the method to monitor the enzymatic conversion of glucuronic acid to glucaric acid. nih.gov

The use of HILIC is beneficial for retaining highly polar compounds that are not well-retained by reversed-phase chromatography. nih.gov The additional WAX functionality allows for the separation of anionic species based on their charge. researchgate.net

Ion Chromatography

Ion chromatography (IC) is a specialized form of liquid chromatography that is highly effective for the separation and quantification of ionic compounds, including organic acids like this compound. shimadzu.comwaikato.ac.nz This technique typically employs an ion-exchange column and a conductivity detector. shimadzu.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. shimadzu.com

IC methods can separate a wide range of organic acids and inorganic anions in complex matrices, such as fermentation broths. thermofisher.comthermofisher.com For example, a method using a Dionex IonPac AS11-HC-4µm column with a potassium hydroxide (B78521) (KOH) gradient eluent can separate numerous anions, including gluconate. thermofisher.com The specificity and sensitivity of suppressed conductivity detection often allow for simple sample preparation, avoiding complex extraction or derivatization steps. thermofisher.com

Spectroscopic and Other Advanced Analytical Methods

While chromatography is the primary analytical tool, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed structural information about this compound and its isomers. High-resolution 1H and 13C NMR spectroscopy have been used to detect and identify D-glucaric acid and D-glucuronic acid in biological samples like urine. nih.gov Two-dimensional NMR techniques, such as 1H-1H TOCSY and 1H-13C HSQC, can further aid in the structural elucidation and assignment of signals in complex mixtures. nih.gov

Biosensors and High-Throughput Screening for Pathway Optimization

The development of high-throughput screening (HTS) methods is crucial for rapidly evaluating large libraries of engineered microbial strains for improved this compound production. asm.orgresearchgate.netnih.gov Genetically encoded biosensors offer a powerful solution by linking the intracellular concentration of glucaric acid to a measurable output, such as fluorescence. asm.org

An E. coli-based biosensor has been developed utilizing the transcription factor CdaR, which responds to glucaric acid. asm.org This system can convert in vivo glucaric acid concentrations into a green fluorescent protein (sfGFP) signal, allowing for high-throughput screening using techniques like fluorescence-activated cell sorting (FACS). asm.org Such biosensors have been instrumental in screening for improved variants of key pathway enzymes, such as myo-inositol oxygenase (MIOX). nih.gov For instance, a one-pot, two-strain system has been used for the rapid screening of MIOX mutations, leading to the identification of variants with enhanced activity. nih.gov

Researchers have also worked on improving the dynamic range of these biosensors. For example, the upper detection limit of one glucaric acid biosensor was increased to 40 g/L through ribosome-binding site optimization. asm.org These advancements enable the efficient screening and selection of high-performance production strains, significantly accelerating metabolic engineering cycles. asm.orgresearchgate.netnih.gov

Separation and Purification Strategies for Glucaric Acid

Traditional Downstream Processing Challenges and Solutions

Isolating pure L-glucaric acid is a significant challenge, primarily due to the presence of structurally similar impurities and the molecule's tendency to undergo intramolecular reactions.

Synthesis methods for glucaric acid, especially non-selective chemical oxidation routes like those using nitric acid, often result in a complex mixture of organic acid byproducts. rsc.orgresearchgate.net Common impurities include gluconic acid, glucuronic acid, tartaric acid, and oxalic acid. rsc.org In some processes, such as TEMPO-mediated oxidation, formic and oxalic acids are the main byproducts. acs.org The structural similarity of these compounds to glucaric acid makes selective isolation difficult, often requiring complex and costly purification schemes.

Biocatalytic routes, such as fermentation, offer higher selectivity, which can simplify downstream processing by reducing the initial impurity load. rsc.org However, even in these processes, the fermentation broth contains residual sugars, salts, and other metabolites that must be removed. ornl.gov

A major challenge in recovering the pure diacid form of glucaric acid is its propensity to form lactones in aqueous solutions. rsc.orgrsc.org Under acidic conditions (pH < 3) or upon heating, glucaric acid readily lactonizes, establishing an equilibrium with various isomers, including D-glucaro-1,4-lactone, D-glucaro-6,3-lactone, and D-glucaro-1,4:6,3-dilactone. rsc.orgresearchgate.net This lactonization is rapid; research has shown that approximately 55% of glucaric acid converts to its lactone forms within six hours at 30°C after acidification. rsc.org Since these lactones are considered impurities in the final crystalline diacid product, their formation complicates and hinders the development of an efficient isolation method. rsc.orgresearchgate.net Traditional purification methods that involve evaporation to remove water often use heat, which exacerbates the lactonization problem. ornl.gov

Advanced Separation Technologies

To address the challenges of impurity and lactonization, advanced separation technologies have been developed that offer greater efficiency and yield higher purity products.

Antisolvent crystallization is a robust method for isolating glucaric acid and its salts. rsc.orgosti.gov This technique involves adding a solvent in which the target compound is insoluble (the antisolvent) to a solution, thereby reducing the compound's solubility and inducing crystallization. rsc.org

A highly effective, two-stage process has been demonstrated: